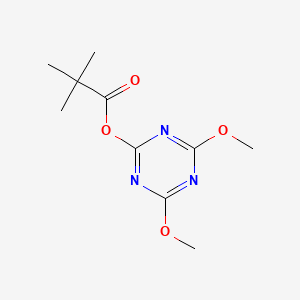
4-(2-Chloroethenyl)-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethenyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethenyl group and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethenyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxybenzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.
Vinylation: The chlorinated intermediate undergoes a vinylation reaction with acetylene or a suitable vinylating agent to introduce the 2-chloroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-(2-Chloroethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced benzene derivatives with ethyl or other alkyl groups.
科学的研究の応用
4-(2-Chloroethenyl)-1,2-dimethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with
特性
CAS番号 |
99094-16-3 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
4-(2-chloroethenyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-7H,1-2H3 |
InChIキー |
APKQEHWSFRREIE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


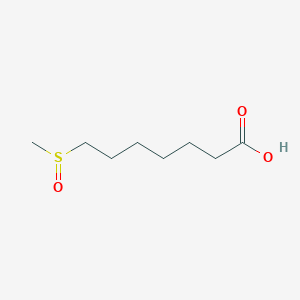
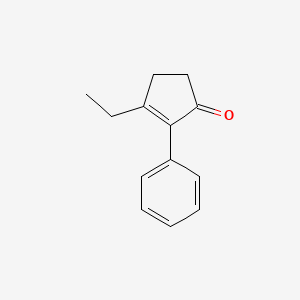
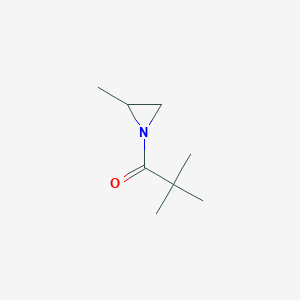
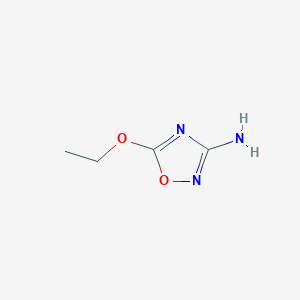

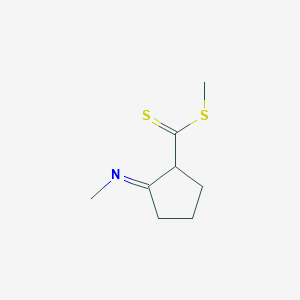

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)

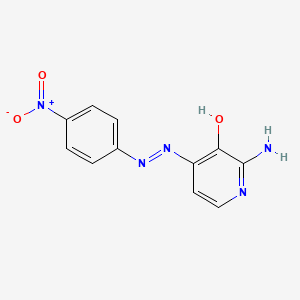
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
